molecular formula C7H10N4O2 B14565380 Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate CAS No. 61709-35-1

Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate

Cat. No.: B14565380
CAS No.: 61709-35-1
M. Wt: 182.18 g/mol
InChI Key: IAXYCJQHDYKTSX-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate is an organic compound with a complex structure that includes cyano, hydrazinyl, and ester functional groups

Properties

CAS No.

61709-35-1

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 2-cyano-3-(hydrazinylmethylideneamino)prop-2-enoate

InChI

InChI=1S/C7H10N4O2/c1-2-13-7(12)6(3-8)4-10-5-11-9/h4-5H,2,9H2,1H3,(H,10,11)

InChI Key

IAXYCJQHDYKTSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN=CNN)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate. The reaction is carried out in ethanol at low temperatures (0°C) to ensure the formation of the desired hydrazide intermediate . The intermediate is then subjected to further reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted cyano compounds, and oxidized products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The specific pathways and targets involved depend on the nature of the reaction and the reagents used .

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